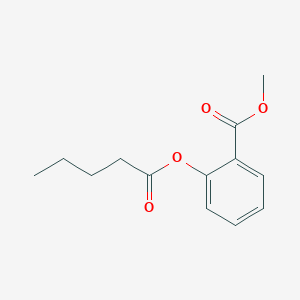

Methyl 2-(pentanoyloxy)benzoate

Description

Methyl 2-(pentanoyloxy)benzoate is an ester derivative of salicylic acid, where the hydroxyl group at the 2-position is substituted with a pentanoyloxy group (-O-CO-C₄H₉), and the carboxylic acid moiety is esterified with a methyl group. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol. For example, reacting 2-hydroxybenzoic acid with pentanoyl chloride followed by methylation could yield the target compound .

Key physical properties can be inferred from structurally similar compounds:

- Solubility: Likely soluble in organic solvents like ethanol or ethyl acetate, as seen in Ethyl 2-methoxybenzoate ().

- Stability: Esters with aliphatic chains (e.g., pentanoyloxy) generally exhibit higher hydrolytic stability compared to aromatic esters due to reduced electron-withdrawing effects .

Analytical characterization would involve ¹H NMR (to confirm substituent positions), IR spectroscopy (for ester carbonyl stretching ~1740 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification) .

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

methyl 2-pentanoyloxybenzoate |

InChI |

InChI=1S/C13H16O4/c1-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

FPISLXSADRJTFB-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound | CAS # | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | -COOCH₃ at C1 |

| Ethyl 2-methoxybenzoate | 7335-26-4 | C₁₀H₁₂O₃ | 180.20 | -OCH₃ at C2, -COOCH₂CH₃ at C1 |

| This compound | - | C₁₃H₁₆O₄ | 236.26 | -O-CO-C₄H₉ at C2, -COOCH₃ at C1 |

| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | 198.22 | -COOPh at C1 |

Key Observations :

- Molecular Weight : The aliphatic chain increases molecular weight by ~100 g/mol compared to Methyl benzoate, influencing phase behavior (e.g., melting point depression) .

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | Ethyl 2-methoxybenzoate | Phenyl benzoate |

|---|---|---|---|

| Boiling Point | ~300°C (estimated) | 245°C | 298°C |

| Solubility in Ethanol | High | High | Moderate |

| Hydrolytic Stability | Moderate | High | Low |

Notes:

- Hydrolytic Stability: The pentanoyloxy group’s aliphatic nature reduces susceptibility to hydrolysis compared to electron-deficient aromatic esters (e.g., phenyl benzoate) .

- Crystallinity: Esters with bulky substituents (e.g., phenyl groups) often crystallize more readily, as seen in compounds from . This compound may exhibit lower crystallinity due to its flexible chain .

Research Findings and Gaps

- Thermal Stability: No direct data exists for this compound, but analogous esters () suggest decomposition temperatures above 200°C.

- Toxicity: Regulatory data () for similar benzoates indicate low acute toxicity, but the pentanoyloxy derivative’s metabolic pathway (via esterase cleavage) warrants further study.

- Crystallography : Tools like Mercury () and SHELX () could model its crystal packing, though experimental data is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.